5-Ethoxybenzo[d]thiazol-2-amine
Overview
Description
5-Ethoxybenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazole ring, with an ethoxy group attached to the benzene ring and an amine group attached to the thiazole ring. This compound has garnered interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-amino-6-ethoxybenzothiazole with various aldehydes. One common method is the Schiff base formation, where 2-amino-6-ethoxybenzothiazole reacts with an aldehyde in the presence of an acid catalyst to form the corresponding Schiff base . This reaction is usually carried out in ethanol as the solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Advanced techniques like microwave irradiation and one-pot multicomponent reactions can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Ethoxybenzo[d]thiazol-2-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxybenzo[d]thiazol-2-amine
- 2-Amino-6-ethoxybenzothiazole
- 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
5-Ethoxybenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its ethoxy group enhances its solubility and bioavailability, making it a more effective compound for various applications .
Properties
IUPAC Name |
5-ethoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJTXUPEWJFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356294 | |
Record name | 5-ethoxy-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70066-70-5 | |
Record name | 5-ethoxy-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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